molecular formula C30H35N9O3 B611443 Totrombopag choline CAS No. 851606-62-7

Totrombopag choline

Katalognummer B611443
CAS-Nummer: 851606-62-7
Molekulargewicht: 569.67
InChI-Schlüssel: JKVHRBKMPPIUNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Totrombopag, also known LGD-4665, GSK2285921 and SB559448, is an oral thromobopoietin receptor agonist, is being developed as a new generation small molecule thrombopoietin (TPO) mimetic. It is a highly selective and potent agonist of the TPO receptor and therefore induces differentiation and proliferation of megakaryocytes. The pharmacologic characteristics indicate potential therapeutic use in thrombocytopenic patients with a variety of clinical etiologies.

Wissenschaftliche Forschungsanwendungen

1. Pharmacokinetics and Thrombopoietic Activity Eltrombopag, a thrombopoietin receptor agonist, has been studied for its pharmacokinetics and thrombopoietic activity. A phase 1 clinical trial revealed that eltrombopag has dose-dependent, linear pharmacokinetics and effectively increases platelet counts in a dose-dependent manner. This study demonstrated eltrombopag as a promising oral agent for thrombocytopenia treatment (Jenkins et al., 2007).

2. Efficacy in Chronic Idiopathic Thrombocytopenic Purpura (ITP) Eltrombopag has been extensively studied for its efficacy in treating chronic idiopathic thrombocytopenic purpura (ITP). A randomized, double-blind, placebo-controlled trial showed that eltrombopag significantly increased platelet counts in patients with chronic ITP, reducing bleeding risk and the need for other ITP treatments (Bussel et al., 2009).

3. Treatment of Chronic Immune Thrombocytopenia In a 6-month, randomized, phase 3 study, eltrombopag demonstrated effectiveness in treating chronic immune thrombocytopenia. The study showed a high response rate in patients receiving eltrombopag compared to placebo, indicating its efficacy in managing this condition (Cheng et al., 2011).

4. Use in Patients with Cirrhosis and Thrombocytopenia Eltrombopag has been evaluated for its ability to increase platelet counts in patients with chronic liver disease undergoing invasive procedures. The study found that eltrombopag significantly reduced the need for platelet transfusions compared to placebo, although it was associated with an increased incidence of portal-vein thrombosis (Afdhal et al., 2012).

5. Eltrombopag's Role in Hematopoietic Stem Cell Expansion Eltrombopag has been found to inhibit TET2 dioxygenase, contributing to hematopoietic stem cell expansion in aplastic anemia. This action is independent of its role as an iron chelator and is crucial in improving platelet counts and stem cell function (Guan et al., 2022).

6. Beyond Megakaryopoiesis Immunomodulation and More

Eltrombopag has shown a stimulating effect on hematopoietic stem cells and clinical efficacy in aplastic anemia and myelodysplastic syndromes. Its efficacy suggests common immune-pathological mechanisms in these diseases, including autoimmunity against blood cells and bone marrow precursors (Fattizzo et al., 2019).

7. Promoting Human Megakaryopoiesis through AKT/ERK Pathway Eltrombopag facilitates human megakaryocyte differentiation and platelet production, with enhanced activation of AKT and ERK1/2 signaling molecules, critical in regulating physiologic thrombopoiesis. This underscores its differing mechanisms from other thrombopoietin mimetics (Di Buduo et al., 2016).

Eigenschaften

CAS-Nummer

851606-62-7

Produktname

Totrombopag choline

Molekularformel

C30H35N9O3

Molekulargewicht

569.67

IUPAC-Name

2-hydroxy-N,N,N-trimethylethan-1-aminium (E)-5-(3'-((1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-yl)tetrazol-1-ide

InChI

InChI=1S/C25H21N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,22H,1-3H3,(H-,27,28,29,31,32,34);7H,4-5H2,1-3H3/q-1;+1

InChI-Schlüssel

JKVHRBKMPPIUNC-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCO.OC1=C(/N=N/C2C(C)=NN(C3=CC=C(C)C(C)=C3)C2=O)C=CC=C1C4=CC=CC(C5=NN=N[N-]5)=C4

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>5 years if stored properly

Löslichkeit

Soluble in DMSO, not soluble in water.

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SB559448;  SB 559448;  SB-559448;  LGD-4665;  LGD4665;  LGD 4665;  GSK2285921;  GSK-2285921;  GSK 2285921;  C116875;  Totrombopag choline

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Totrombopag choline
Reactant of Route 2
Totrombopag choline
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Totrombopag choline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Totrombopag choline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Totrombopag choline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Totrombopag choline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.